molecular formula C7H12O3S B2977833 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide CAS No. 65973-24-2

1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide

Cat. No.: B2977833
CAS No.: 65973-24-2
M. Wt: 176.23
InChI Key: NMEVGMCVYMNMOM-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide: is a heterocyclic compound with a unique spiro structure It is characterized by the presence of oxygen and sulfur atoms within its ring system, which imparts distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide can be synthesized through several methods. One common approach involves the reaction of a suitable diol with a sulfur-containing reagent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the spiro ring structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom within the ring.

    Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Chemistry: 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the interactions of sulfur-containing heterocycles with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: The compound’s potential medicinal applications include its use as a precursor for drug development. Its ability to undergo various chemical transformations makes it a versatile starting material for synthesizing biologically active molecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The presence of oxygen and sulfur atoms within the ring system can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    1,4-Dioxa-8-azaspiro[4,5]decane: This compound contains a nitrogen atom instead of sulfur, leading to different chemical properties and reactivity.

    1,4-Dioxa-8-thiaspiro[4,5]decane:

Uniqueness: 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide is unique due to the presence of both oxygen and sulfur atoms within its spiro ring structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,4-dioxa-8λ4-thiaspiro[4.5]decane 8-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c8-11-5-1-7(2-6-11)9-3-4-10-7/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEVGMCVYMNMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CCC12OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65973-24-2
Record name 1,4-dioxa-8lambda4-thiaspiro[4.5]decan-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A room temperature mixture of 13.8 g of product from Example 392 dissolved in 100 ml of acetic acid is treated, dropwise over 20 minutes, with 9.0 ml of 30% hydrogen peroxide. The reaction mixture is stirred at room temperature for 1 hour, concentrated in vacuo at 50° C., and extracted with ethyl acetate. The organic layer is washed 2× with saturated sodium bicarbonate, water and saturated sodium chloride, dried and concentrated in vacuo. The aqueous washes are combined and concentrated in vacuo to about 25 ml. The residue is saturated with solid potassium carbonate and extracted 2× with 200 ml of ethyl acetate. The organic phase is concentrated in vacuo to a solid which is triturated with hexane and collected to give 13.1 g of the desired product.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A room temperature mixture of 13.8 g of product from Example 392 dissolved in 100 ml of acetic acid is treated, dropwise over 20 minutes, with 9.0 mlof 30% hydrogen peroxide. The reaction mixture is stirred at room temperature for 1 hour, concentrated in vacuo at 50° C., and extracted with ethyl acetate. The organic layer is washed 2 X with saturated sodium bicarbonate, water and saturated sodium chloride, dried and concentrated in vacuo. The aqueous washes are combined and concentrated in vacuo to about 25 ml. The residue is saturated with solid potassium carbonate and extracted 2 X with 200 ml of ethyl acetate. The organic phase is concentrated in vacuo to a solid which is triturated withhexane and collected to give 13.1 g of the desired product.
Quantity
13.8 g
Type
reactant
Reaction Step One
[Compound]
Name
mlof
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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